molecular formula C14H21NO4 B8030586 2,4-Dibutoxy-1-nitrobenzene

2,4-Dibutoxy-1-nitrobenzene

Cat. No.: B8030586
M. Wt: 267.32 g/mol
InChI Key: RUQCYJGJUOQYDN-UHFFFAOYSA-N
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Description

2,4-Dibutoxy-1-nitrobenzene is a chemical compound belonging to the nitrobenzene family. It is characterized by the presence of two butoxy groups and a nitro group attached to a benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibutoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2,4-dibutoxybenzene using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. This includes the initial preparation of 2,4-dibutoxybenzene followed by nitration. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibutoxy-1-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Reduction: The compound can be reduced to form 2,4-dibutoxyaniline.

    Substitution: The butoxy groups can be substituted with other nucleophiles under specific conditions

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium t-butoxide in dimethoxyethane under microwave irradiation.

Major Products Formed:

    Oxidation: 2,4-Dibutoxyaniline.

    Reduction: 2,4-Dibutoxyaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibutoxy-1-nitrobenzene is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dibutoxy-1-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different substituents onto the benzene ring .

Comparison with Similar Compounds

    2,4-Dimethoxy-1-nitrobenzene: Similar structure but with methoxy groups instead of butoxy groups.

    2,4-Diethoxy-1-nitrobenzene: Similar structure but with ethoxy groups instead of butoxy groups.

    2,4-Dipropoxy-1-nitrobenzene: Similar structure but with propoxy groups instead of butoxy groups

Uniqueness: 2,4-Dibutoxy-1-nitrobenzene is unique due to the presence of butoxy groups, which provide distinct steric and electronic properties compared to methoxy, ethoxy, or propoxy analogs. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses .

Properties

IUPAC Name

2,4-dibutoxy-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-5-9-18-12-7-8-13(15(16)17)14(11-12)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQCYJGJUOQYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)[N+](=O)[O-])OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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